molecular formula C13H19N B3387156 4-(1-Phenylethyl)piperidine CAS No. 791726-25-5

4-(1-Phenylethyl)piperidine

Cat. No. B3387156
CAS RN: 791726-25-5
M. Wt: 189.3 g/mol
InChI Key: PRBPNRNFONDOOD-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)piperidine, commonly known as 4-PEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Piperidine Derivatives in Antitussive Therapy

Piperidine derivatives, including those with a cyano group in the four-position like 1-(2-phenylethyl)isonipecotonitrile, demonstrate significant antitussive action. These compounds are beneficial in therapeutic compositions for producing antitussive effects in warm-blooded animals, particularly mammals (Haus, 1998).

Potential for Treating Neurological Disorders

A series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template have been developed. These compounds, depending on their stereochemistry, show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating various neurological disorders, including drug abuse, depression, and ADHD (Kharkar et al., 2009).

Analytical Challenges in Chemical Analysis

The structurally diverse 1,2-diphenylethylamine template, including 1-(1,2-diphenylethyl)piperidine and its methoxy derivative (MXP), is used for drug discovery but also attracts attention as 'research chemicals'. These have been linked to uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity. Analytical characterization of these compounds presents challenges due to the presence of positional isomers, highlighting the need for precise analytical methods in research (McLaughlin et al., 2016).

Histone Deacetylase Inhibitors for Antitumor Activity

Spiro[chromane-2,4′-piperidine] derivatives, including those with 2-phenylethyl substituents, have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit abilities to inhibit nuclear HDACs and show in vitro antiproliferative activities. They have demonstrated superior in vivo antitumor activity in HCT-116 xenograft models, suggesting their potential in cancer therapy (Thaler et al., 2012).

Analgesic-Antiinflammatory Applications

Compounds like 1-[4-(pyrrol-1-yl)phenylethyl]piperidine, derived from 4-(pyrrol-1-yl)phenylacetic acid, have shown significant analgesic-antiinflammatory properties. These findings indicate the therapeutic potential of such piperidine derivatives in pain and inflammation management (Stefancich et al., 1984).

Green Chemistry in Pharmaceutical Synthesis

In the scalable manufacturing process of Fenspiride HCl, 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol is a key intermediate. The introduction of aqueous ammonia as an alternate reagent in its synthesis represents a significant shift towards green chemistry, reducing the use of costly, explosive, and toxic reagents (Panchabhai et al., 2021).

Future Directions

For more detailed information, refer to the relevant papers and technical documents .

properties

IUPAC Name

4-(1-phenylethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBPNRNFONDOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylethyl)piperidine

CAS RN

791726-25-5
Record name 4-(1-phenylethyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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